molecular formula C11H19NO2S B12746653 1-(Isopropylamino)-3-(5-methyl-3-thienyloxy)-2-propanol CAS No. 86525-74-8

1-(Isopropylamino)-3-(5-methyl-3-thienyloxy)-2-propanol

Cat. No.: B12746653
CAS No.: 86525-74-8
M. Wt: 229.34 g/mol
InChI Key: NWWBCMHRGLJQJK-UHFFFAOYSA-N
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Description

1-(Isopropylamino)-3-(5-methyl-3-thienyloxy)-2-propanol is a chemical compound that belongs to the class of organic compounds known as beta-blockers. These compounds are typically used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isopropylamino)-3-(5-methyl-3-thienyloxy)-2-propanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-3-thienyl alcohol and isopropylamine.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Isopropylamino)-3-(5-methyl-3-thienyloxy)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.

    Catalysts: Catalysts like palladium on carbon may be used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes.

Scientific Research Applications

1-(Isopropylamino)-3-(5-methyl-3-thienyloxy)-2-propanol has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its effects on biological systems, particularly in relation to beta-adrenergic receptors.

    Medicine: Investigated for potential therapeutic uses in treating cardiovascular diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(Isopropylamino)-3-(5-methyl-3-thienyloxy)-2-propanol involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound can reduce heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with similar cardiovascular effects.

    Atenolol: Known for its selective action on beta-1 adrenergic receptors.

    Metoprolol: Used in the treatment of high blood pressure and angina.

Uniqueness

1-(Isopropylamino)-3-(5-methyl-3-thienyloxy)-2-propanol is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other beta-blockers.

Properties

CAS No.

86525-74-8

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

1-(5-methylthiophen-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C11H19NO2S/c1-8(2)12-5-10(13)6-14-11-4-9(3)15-7-11/h4,7-8,10,12-13H,5-6H2,1-3H3

InChI Key

NWWBCMHRGLJQJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)OCC(CNC(C)C)O

Origin of Product

United States

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